molecular formula C5H8BrFO2 B14019400 2-Bromo-3-fluoropentanoic acid CAS No. 50884-95-2

2-Bromo-3-fluoropentanoic acid

Cat. No.: B14019400
CAS No.: 50884-95-2
M. Wt: 199.02 g/mol
InChI Key: XWYQAJSNWMTGDG-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoropentanoic acid is an organic compound with the molecular formula C5H8BrFO2 It is a halogenated carboxylic acid, characterized by the presence of both bromine and fluorine atoms attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoropentanoic acid typically involves the halogenation of pentanoic acid derivatives. One common method includes the bromination of 3-fluoropentanoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoropentanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 3-fluoropentanoic acid or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acid derivatives with additional functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 3-fluoro-2-azidopentanoic acid, while reduction with LiAlH4 can produce 3-fluoropentanoic acid.

Scientific Research Applications

2-Bromo-3-fluoropentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoropentanoic acid involves its interaction with biological molecules through its reactive bromine and fluorine atoms. These interactions can lead to the modification of proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Bromo-5-fluoropentanoic acid: Similar structure but with the fluorine atom at a different position.

    3-Bromo-2-fluoropentanoic acid: Another positional isomer with different reactivity and properties.

Uniqueness: 2-Bromo-3-fluoropentanoic acid is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

CAS No.

50884-95-2

Molecular Formula

C5H8BrFO2

Molecular Weight

199.02 g/mol

IUPAC Name

2-bromo-3-fluoropentanoic acid

InChI

InChI=1S/C5H8BrFO2/c1-2-3(7)4(6)5(8)9/h3-4H,2H2,1H3,(H,8,9)

InChI Key

XWYQAJSNWMTGDG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)O)Br)F

Origin of Product

United States

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